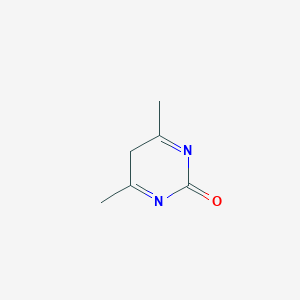
4,6-Dimethylpyrimidin-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethylpyrimidin-2(5H)-one is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of 4,6-Dimethylpyrimidin-2(5H)-one
The synthesis of this compound can be achieved through several methods, including the reaction of phenylguanidine with acetylacetone under controlled conditions. This process results in high yields and purity, crucial for its subsequent applications in pharmaceuticals and agrochemicals .
Antiviral Properties
Research has shown that derivatives of this compound exhibit notable antiviral activities. For instance, a study reported the synthesis of thiazolidin-4-ones containing this compound which demonstrated significant anti-HIV activity (EC50 = 0.35 μM), functioning as a non-nucleoside reverse transcriptase inhibitor .
Anticancer Applications
Pyrimidine derivatives are extensively studied for their anticancer properties. Compounds containing the 4,6-dimethylpyrimidine moiety have been utilized in the development of chemotherapeutic agents like fluorouracil and sunitinib, which are effective against various cancers including renal-cell carcinoma .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies indicate that it can inhibit bacterial growth and has potential as an effective antimicrobial agent in treating infections .
Agricultural Applications
This compound is recognized for its role as a fungicide in crop protection. It is a key ingredient in formulations aimed at controlling fungal diseases in various crops, enhancing agricultural productivity while ensuring environmental safety .
Material Science Applications
In addition to its biological applications, this compound has been explored for its potential use in material science. Its derivatives are being investigated for their properties as ligands in coordination chemistry and their ability to form complexes with transition metals . These complexes often exhibit interesting catalytic properties.
Case Studies
Propriétés
Numéro CAS |
81431-11-0 |
|---|---|
Formule moléculaire |
C6H8N2O |
Poids moléculaire |
124.14 g/mol |
Nom IUPAC |
4,6-dimethyl-5H-pyrimidin-2-one |
InChI |
InChI=1S/C6H8N2O/c1-4-3-5(2)8-6(9)7-4/h3H2,1-2H3 |
Clé InChI |
IJLPYCIXMNLXNJ-UHFFFAOYSA-N |
SMILES |
CC1=NC(=O)N=C(C1)C |
SMILES canonique |
CC1=NC(=O)N=C(C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















